Calcium arabinoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

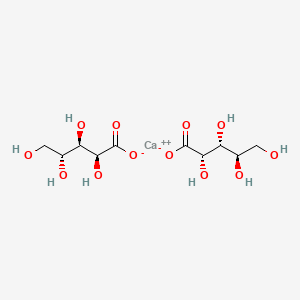

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHGBSMZOUCKFJ-JQTJLMCZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7546-24-9, 22373-09-7 | |

| Record name | Calcium arabinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007546249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium di-D-arabinonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022373097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium di-D-arabinonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ARABINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AAL3Z6OQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Aspects and Research Trajectories of Calcium Arabinoate

Interdisciplinary Research Significance of Arabinonic Acid Derivatives

Arabinonic acid, the parent acid of calcium arabinoate, and its derivatives are emerging as versatile platform chemicals with significant potential across multiple research and industrial sectors. researchgate.netresearchgate.net Their utility stems from their structure, which features multiple functional groups that can be chemically modified, and their origin from renewable biomass sources like arabinose. researchgate.net

In the Food Industry and Nutrition: Arabinonic acid and its salts, including this compound, are explored for several applications. They are considered for use as food additives, potentially acting as natural preservatives or flavor enhancers. chemimpex.com There is also evidence suggesting that arabinonic acid derivatives possess prebiotic potential. Studies have shown they can be utilized by beneficial gut bacteria, such as Bifidobacterium, promoting their growth and the production of lactic acid, which is beneficial for gut health. This opens possibilities for their inclusion in functional foods. chemimpex.com Furthermore, as a calcium salt, this compound can serve to fortify foods, contributing to the required daily intake of this essential mineral. chemimpex.com

In Pharmaceutical and Biochemical Research: The derivatives of arabinonic acid serve as important intermediates in the synthesis of other valuable compounds. lookchem.com For example, calcium D-arabinoate is used as a reagent in the synthesis of D-erythroascorbic acid. scbt.comchemicalbook.com Arabinonic acid can also be catalytically hydrogenated to produce arabitol, a five-carbon sugar alcohol used in various applications. researchgate.net In pharmaceutical formulation, sugar acids are sometimes used to improve the biochemical properties of drugs. smolecule.com Some N-benzyl-2-amino-3-methoxypropionamide derivatives, for which arabinonic acid could be a precursor, have been investigated for anticonvulsant activity. google.com

In Materials Science: The unique chemical structure of arabinonic acid derivatives makes them attractive candidates for the development of novel biomaterials. Research indicates their potential use in the synthesis of biodegradable polymers, which could offer sustainable alternatives to petroleum-based plastics in applications like packaging and drug delivery systems. smolecule.com Furthermore, their biocompatibility makes them suitable for creating hydrogels for biomedical applications, such as systems for controlled drug release. smolecule.com The use of sugar-derived building blocks, like arabinonic acid, is a growing area of interest for creating new polymers with specific functionalities. researchgate.net

Table 2: Investigated Applications of Arabinonic Acid and Its Derivatives

| Field | Application | Research Finding/Potential |

| Food Science & Nutrition | Natural Preservative/Flavor Enhancer | Potential use due to acidic and antimicrobial properties. chemimpex.com |

| Prebiotic | Promotes the growth of beneficial gut bacteria like Bifidobacterium. | |

| Nutrient Fortification | Can be used as a source of calcium in food products. chemimpex.com | |

| Pharmaceuticals | Synthesis Intermediate | Used to produce D-erythroascorbic acid and arabitol. researchgate.netscbt.comchemicalbook.com |

| Drug Formulation | Potential to enhance the biochemical properties of medications. smolecule.com | |

| Materials Science | Biodegradable Polymers | Can be incorporated into polymer structures for sustainable materials. smolecule.com |

| Biocompatible Hydrogels | Promising for biomedical applications like controlled drug release. smolecule.com |

Advanced Spectroscopic and Structural Elucidation of Calcium Arabinoate Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules in solution. nih.govwikipedia.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. nih.govwikipedia.org

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers initial insights into the structure of calcium arabinoate. The chemical shifts of the carbon and proton nuclei in the arabinoate chain are sensitive to their local electronic environment, which is influenced by the coordination to the calcium ion.

For more complex structural problems, two-dimensional (2D) NMR techniques are indispensable. libretexts.orgwikipedia.org Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable. COSY experiments reveal scalar (J-coupling) interactions between protons, typically through two or three bonds, allowing for the tracing of the proton network within the arabinoate backbone. wikipedia.orgnptel.ac.in HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C, providing unambiguous assignments of the carbon skeleton. libretexts.org These techniques help to resolve signal overlap that can occur in 1D spectra of complex molecules. libretexts.orgwikipedia.org

A hypothetical analysis of a this compound complex using these techniques might involve:

¹H NMR: To identify the number and integration of different proton signals.

¹³C NMR: To determine the number of unique carbon environments.

COSY: To establish the connectivity between protons on adjacent carbons in the arabinose sugar chain.

HSQC: To directly link each proton to its attached carbon, confirming the assignment of the sugar ring and its side chain.

Table 1: Hypothetical NMR Data for a this compound Complex

| Technique | Observed Correlation | Interpretation |

| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4, H4 ↔ H5a, H4 ↔ H5b | Sequential proton connectivity along the arabinose backbone. |

| HSQC | C1 ↔ H1, C2 ↔ H2, C3 ↔ H3, C4 ↔ H4, C5 ↔ H5a/H5b | Direct one-bond C-H correlations, confirming carbon assignments. |

Deuterium (B1214612) (²H) labeling is a sophisticated technique used to probe reaction mechanisms and molecular dynamics. researchgate.netnih.gov In the context of this compound, selective replacement of protons with deuterium atoms at specific positions in the arabinoate molecule can provide detailed mechanistic insights. researchgate.netnih.gov The low natural abundance and different magnetic properties of deuterium make it a useful NMR probe. nih.govmagritek.com

When a proton is replaced by a deuteron, the corresponding signal in the ¹H NMR spectrum disappears, simplifying the spectrum and aiding in signal assignment. Furthermore, the kinetic isotope effect (KIE), where the rate of a reaction is altered by isotopic substitution, can be studied. ismrm.org For instance, if a particular proton is involved in a rate-determining step of a conformational change or binding event, its replacement with deuterium may lead to a measurable change in the reaction rate.

Deuterium NMR (²H NMR) can also be employed directly. While less sensitive than proton NMR, it provides a direct window into the behavior of the labeled sites. magritek.com Such studies can reveal information about the mobility and environment of specific parts of the arabinoate ligand when complexed with calcium. nih.gov

One-Dimensional and Two-Dimensional NMR Techniques in Complex Structural Determination

Single-Crystal X-ray Diffraction for Solid-State Structural Characterization

For this compound, single-crystal X-ray diffraction can reveal the coordination geometry of the calcium ion. Calcium ions can exhibit various coordination numbers and geometries, often forming complexes with oxygen-containing ligands. researchgate.net In the case of this compound, the carboxylate group and the hydroxyl groups of the arabinose moiety are expected to be the primary coordination sites.

The analysis would determine the number of arabinoate ligands and water molecules coordinated to each calcium ion, as well as the precise Ca-O bond distances and angles. This information is crucial for understanding the nature of the metal-ligand bonding. utm.my The coordination geometry around the calcium ion in such complexes is often a distorted polyhedron, such as a pentagonal bipyramidal or a capped trigonal prismatic geometry. researchgate.net

Beyond the individual coordination complex, X-ray diffraction elucidates the supramolecular architecture, which describes how these complexes are arranged in the crystal lattice. tue.nlwikipedia.org This includes the identification of intermolecular interactions such as hydrogen bonding and van der Waals forces. wikipedia.org

Table 2: Hypothetical Crystallographic Data for a this compound Monohydrate Complex

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | Defines the symmetry operations within the unit cell. |

| Ca²⁺ Coordination Number | 7 | Number of oxygen atoms directly bonded to the calcium ion. |

| Coordination Geometry | Distorted Pentagonal Bipyramidal | The 3D arrangement of the coordinating oxygen atoms around the calcium ion. |

| Average Ca-O Distance | 2.45 Å | Provides information on the strength of the calcium-oxygen bonds. |

| Hydrogen Bonding | O-H···O interactions | Indicates the presence and nature of hydrogen bonds stabilizing the structure. |

Elucidation of Coordination Geometries and Intermolecular Interactions

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and the study of bonding. researchgate.net

In the analysis of this compound, IR and Raman spectra would be used to identify the characteristic vibrational frequencies of the carboxylate group (COO⁻) and the hydroxyl groups (O-H) of the arabinose backbone. The coordination of these groups to the calcium ion leads to shifts in their vibrational frequencies compared to the free arabinoate ion.

Specifically, the symmetric and asymmetric stretching vibrations of the carboxylate group are particularly informative. The separation between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

Vibrational spectroscopy is also sensitive to the presence of hydrogen bonding. Broadening and shifting of the O-H stretching band in the IR spectrum are indicative of hydrogen bond formation. mjcce.org.mk

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

| Carboxylate (COO⁻) | Asymmetric stretch (ν_as) | ~1600 | Sensitive to coordination environment. |

| Carboxylate (COO⁻) | Symmetric stretch (ν_s) | ~1420 | Sensitive to coordination environment. |

| Hydroxyl (O-H) | O-H stretch | 3200-3500 (broad) | Indicates hydrogen bonding. |

| Carbon-Carbon (C-C) | C-C stretch | 1000-1200 | Part of the molecular fingerprint region. core.ac.uk |

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. axispharm.com In the context of this compound, soft ionization techniques like Electrospray Ionization (ESI) are particularly suitable, as they can ionize the complex with minimal fragmentation, allowing for the observation of the intact molecular species. metwarebio.com While detailed fragmentation studies specifically on this compound are not extensively available in published literature, the molecular composition and likely fragmentation pathways can be inferred from the fundamental principles of mass spectrometry and the known behavior of similar molecules, such as other metallic complexes of sugar acids. nih.govmdpi.com

Under ESI-MS analysis, this compound, which has a molecular formula of C₁₀H₁₈CaO₁₂, is expected to be observed primarily as a singly charged species consisting of the calcium ion bound to a single arabinonate ligand, [Ca(C₅H₉O₆)]⁺. nih.govnih.gov This is a common observation for metal complexes in ESI-MS. mdpi.com The mass-to-charge ratio (m/z) of this primary ion would be a key indicator of the presence of the complex in a sample.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the primary ion is isolated and then fragmented. The fragmentation of the [Ca(C₅H₉O₆)]⁺ complex would likely proceed through the cleavage of the weaker bonds within the arabinonate ligand. orgchemboulder.comtutorchase.com Common fragmentation pathways for polyhydroxy carboxylic acids include neutral losses of small molecules such as water (H₂O) and formaldehyde (B43269) (CH₂O), as well as cleavages of the carbon-carbon bonds along the sugar chain. libretexts.org

The analysis of the resulting fragment ions provides a fingerprint that can confirm the structure of the arabinonate ligand and its coordination with the calcium ion. The stability of the fragment ions is a crucial factor influencing the fragmentation pattern, with cleavages that lead to more stable carbocations being favored. libretexts.org

Interactive Data Table: Plausible Ion Species of this compound in ESI-MS

The following table outlines the expected m/z values for the primary ion of this compound and its potential adducts in positive-ion ESI-MS.

| Ion Species | Molecular Formula | Calculated m/z | Notes |

| [Ca(C₅H₉O₆)]⁺ | [C₅H₉O₆Ca]⁺ | 205.03 | Primary ion complex of one calcium ion and one arabinonate ligand. |

| [Ca(C₅H₉O₆)₂ + H]⁺ | [C₁₀H₁₉O₁₂Ca]⁺ | 371.05 | Protonated parent molecule. |

| [Ca(C₅H₉O₆)₂ + Na]⁺ | [C₁₀H₁₈O₁₂CaNa]⁺ | 393.03 | Sodiated adduct of the parent molecule. |

Interactive Data Table: Hypothetical Fragmentation Pathway of the [Ca(C₅H₉O₆)]⁺ Ion

This table presents a hypothesized fragmentation pathway for the primary this compound complex ion, based on established fragmentation patterns for similar compounds.

| Precursor Ion (m/z) | Fragment Ion | Molecular Formula of Fragment | Calculated m/z of Fragment | Neutral Loss |

| 205.03 | [Ca(C₅H₇O₅)]⁺ | [C₅H₇O₅Ca]⁺ | 187.02 | H₂O |

| 205.03 | [Ca(C₅H₅O₄)]⁺ | [C₅H₅O₄Ca]⁺ | 169.01 | 2H₂O |

| 205.03 | [Ca(C₄H₇O₅)]⁺ | [C₄H₇O₅Ca]⁺ | 175.01 | CH₂O |

| 205.03 | [Ca(C₃H₅O₄)]⁺ | [C₃H₅O₄Ca]⁺ | 145.00 | C₂H₄O₂ |

Coordination Chemistry and Intermolecular Interactions of Calcium Arabinoate

Chelation Mechanisms of Arabinonate Ligands with Calcium Ions

Chelation is a critical process in the formation of stable calcium arabinoate complexes, where the arabinonate ion acts as a chelating agent, binding to the central calcium ion at multiple points. atamankimya.com This multidentate binding is generally more stable than monodentate interactions, a phenomenon known as the chelate effect. wikipedia.org

Role of Hydroxyl and Carboxyl Groups in Calcium Binding

The primary binding sites on the arabinonate ligand for the Ca²⁺ ion are the oxygen atoms of the deprotonated carboxyl group (-COO⁻) and the hydroxyl groups (-OH) along the carbon chain. mdpi.comnih.gov The carboxylate group provides a strong, negatively charged site for electrostatic interaction with the positively charged calcium ion. nih.gov

The hydroxyl groups also play a crucial role, offering their lone pairs of electrons on the oxygen atoms for coordination. rsc.org Studies on analogous sugar carboxylates, like gluconate, show that Ca²⁺ binding often involves the carboxylate group and the hydroxyl groups on the second and third carbon atoms. researchgate.net This arrangement forms stable five- or six-membered chelate rings, which are thermodynamically favorable. The ability of both the carboxylate and hydroxyl moieties to participate in binding underscores the effective chelating nature of aldonic acid anions like arabinonate. fiveable.me In some protein systems, the binding of Ca²⁺ to carboxyl groups can be influenced by the proximity of other charged groups, such as amino groups, which can partially hinder the interaction. nih.gov

Multi-dentate Ligand Behavior and Coordination Sphere Characteristics

Arabinonate is a multidentate ligand, meaning it can use several of its donor atoms (the oxygens of the carboxylate and hydroxyl groups) to bind to a single calcium ion. wikipedia.orgnih.gov This polydentate nature allows for the formation of a stable coordination complex. wikipedia.org The large ionic radius of the Ca²⁺ ion allows for high coordination numbers, typically ranging from six to eight, and sometimes higher. wikipedia.orglew.roresearchgate.net

| Parameter | Description | Typical Values/Geometries |

| Coordination Number | The number of donor atoms bonded to the central Ca²⁺ ion. lew.ro | Typically 6, 7, or 8 for Calcium. lew.roresearchgate.net |

| Coordination Geometry | The spatial arrangement of ligands around the central Ca²⁺ ion. | Distorted square-antiprism, capes.gov.br distorted doubly capped octahedral. researchgate.net |

| Ligand Denticity | The number of donor groups from a single ligand that bind to the central ion. wikipedia.org | Multidentate (polydentate). wikipedia.org |

| Primary Donor Atoms | The atoms on the arabinonate ligand that form coordinate bonds with Ca²⁺. | Oxygen atoms from carboxylate and hydroxyl groups. nih.govresearchgate.net |

Influence of Solution Environment on this compound Complexation Equilibria

The formation and stability of this compound complexes in solution are not static but are in a dynamic equilibrium influenced by several environmental factors.

pH-Dependent Complexation Dynamics

The pH of the solution is a critical factor governing the complexation between calcium and arabinonate. The speciation of the arabinonate ligand is pH-dependent. At low pH, the carboxyl group is protonated (-COOH), reducing its ability to bind strongly with Ca²⁺. As the pH increases, the carboxyl group deprotonates to -COO⁻, enhancing its binding affinity.

Furthermore, at very low pH, hydrogen ions (H⁺) can effectively compete with calcium ions for the binding sites on the arabinonate ligand. umich.edu This competition reduces the extent of calcium complexation. Conversely, in hyperalkaline (very high pH) conditions, studies on similar polyhydroxy carboxylates like gluconate show that Ca²⁺ can promote the deprotonation of the ligand's alcohol groups, leading to the formation of highly stable complexes. researchgate.net The conditional stability of the complex is therefore highly dependent on the pH of the medium. libretexts.org

Ion Competition and Ternary Complex Formation

The presence of other ions in solution can significantly impact the equilibrium of this compound complexation. frontiersin.org Other metal cations can compete with Ca²⁺ for binding to the arabinonate ligand. The outcome of this competition depends on the relative concentrations of the ions and their respective binding affinities for the ligand. umich.edu For instance, divalent cations like magnesium (Mg²⁺) or trivalent cations like lanthanum (La³⁺) could potentially compete with calcium. nih.gov The Irving-Williams series, which describes the relative stabilities of complexes with divalent metal ions, provides a framework for understanding this competitive binding, although it focuses on transition metals. alchemyst.co.uk

Non-Covalent Interactions within this compound Systems

Beyond the direct coordination bonds forming the primary structure of the complex, weaker non-covalent interactions are essential in defining the supramolecular architecture and crystal packing of this compound. fortunejournals.comarxiv.org These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions. fortunejournals.comresearchgate.net

Hydrogen Bonding Networks

Hydrogen bonds are a critical class of non-covalent interactions that dominate the supramolecular structure of this compound. ajbls.comsaskoer.ca These interactions occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen) and another nearby electronegative atom. uni-bayreuth.de In the context of this compound, the numerous hydroxyl (-OH) groups on the arabinoate anion and any coordinated water molecules serve as both hydrogen bond donors and acceptors.

In a related crystalline complex of calcium with L-arabinose, studies have revealed that all sugar hydroxyl groups and associated water molecules are engaged in a robust hydrogen-bonded network. capes.gov.br This network is fundamental to the stability of the crystal structure. The calcium ion itself, typically exhibiting high coordination numbers such as six, seven, or eight, polarizes the coordinated oxygen atoms, enhancing their ability to participate in hydrogen bonding. lew.roresearchgate.net For instance, in one documented calcium complex, the Ca(II) ion is eight-coordinate, surrounded by oxygen atoms in a distorted square-antiprism geometry. capes.gov.br The resulting complex is further stabilized by intermolecular O-H···O hydrogen bonds that link the components into well-defined supramolecular chains. lew.ro

Below is a table summarizing typical parameters for hydrogen bonds involving oxygen and nitrogen, which are relevant to the interactions in this compound.

| Parameter | Description | Typical Value |

| d (X-H···Y) | The distance between the donor atom (X) and the acceptor atom (Y). | 2.5 - 3.5 Å |

| d (H···Y) | The distance between the hydrogen atom and the acceptor atom. | ~2 Å (optimal for N, O) uni-bayreuth.de |

| θ (X-H···Y) | The angle formed by the donor atom, the hydrogen atom, and the acceptor atom. | 150° - 180° uni-bayreuth.de |

| Data derived from general principles of hydrogen bonding. uni-bayreuth.de |

The extensive nature of these hydrogen bond networks in this compound is a primary reason for its crystalline nature and contributes significantly to its solubility and interaction with biological systems.

Stacking Interactions in Supramolecular Assemblies

Supramolecular assemblies are large, ordered structures formed by the association of molecules through non-covalent interactions. researchgate.net While hydrogen bonding is a primary driver, other interactions, often collectively referred to as stacking interactions, also contribute to the formation of these higher-order structures.

In many organic and metal-organic compounds, particularly those containing aromatic rings, π-π stacking is a significant stabilizing force. lew.ro This interaction involves the attractive, non-covalent interaction between the electron clouds of adjacent aromatic systems. For example, in some calcium coordination compounds, intermolecular hydrogen bonds form one-dimensional chains, which are then assembled into two-dimensional layers through π-π stacking interactions between aromatic ligands. lew.ro

However, the arabinoate anion does not possess aromatic rings, precluding classical π-π stacking. In this case, the term "stacking" refers to the general packing and aggregation of the carbohydrate chains in the crystal lattice. These associations are driven by a combination of weaker non-covalent forces, including:

Van der Waals Forces: These are ubiquitous, short-range interactions arising from temporary fluctuations in electron density.

Hydrophobic Interactions: Although arabinoate is highly hydroxylated and generally hydrophilic, the carbon backbone of the sugar chain has a nonpolar character. In an aqueous environment or in the formation of a solid from solution, the aggregation of these less polar parts to minimize contact with water can be a contributing factor. Studies on related arabinoxylans have shown that aggregation can result from intermolecular associations, pointing to the role of forces beyond simple hydrogen bonding. nih.gov

These weaker, less directional forces, in concert with the highly directional hydrogen bond network, guide the efficient packing of the this compound molecules into a stable, three-dimensional supramolecular assembly. ajbls.com The precise nature of this packing determines the final crystal morphology and its physical properties.

Mechanistic Investigations of Chemical Transformations Involving Calcium Arabinoate

Catalytic Roles of Calcium Ions in Carbohydrate Chemistry

Calcium ions (Ca²⁺) are known to play crucial roles in the stability, thermostability, and catalytic efficiency of carbohydrate-active enzymes like glycoside hydrolases. mdpi.com In non-enzymatic systems, their influence is equally profound. Calcium can act as a Lewis acid, coordinating with hydroxyl and carbonyl groups on the sugar backbone. This coordination disrupts existing hydrogen-bonding networks and stabilizes negatively charged transition states, thereby lowering activation energy barriers for various reactions. nih.gov For instance, in the activation of cellulose (B213188), Ca²⁺ ions have a primary role in aiding the scission of C-O bonds and a secondary role in disrupting the native hydrogen-bond structure, which increases the reactivity of the cellulose chains. nih.govchemrxiv.org This ability to stabilize intermediates is fundamental to its catalytic function in the transformations involving arabinoate and other related sugars.

Carbonyl migration is a key intramolecular process in sugar chemistry, allowing for the interconversion of isomers and enabling subsequent reactions like decarboxylation. researchgate.net This process can occur through rearrangements involving enediol intermediates or via 1,2-hydride shifts. nih.govacs.org Calcium ions are known to catalyze these migrations. researchgate.netnih.govacs.org

Studies on C6 uronates, which are structurally related to arabinoate, demonstrate that non-selective oxidation can produce a mixture of 2-oxo, 4-oxo, 5-oxo, and 6-oxo regioisomers. nih.govacs.org For these uronates to undergo decarboxylation to form pentoses (like arabinose), the carbonyl group must migrate to the C3 position. acs.org Research has shown that under alkaline conditions in the presence of Ca²⁺, compounds like 2-keto-gluconate can yield arabinose, which is suggested to occur via carbonyl migration to a 3-oxo-uronate intermediate that then undergoes decarboxylation. nih.govacs.org The calcium ion facilitates this process by coordinating with the oxygen atoms of the sugar, stabilizing the enediol(ate) intermediates that are essential for the carbonyl group's movement along the carbon chain. nih.govacs.org

The Lobry de Bruyn–Alberda van Ekenstein (LdB–AvE) transformation is a classic reaction in carbohydrate chemistry, describing the base-catalyzed isomerization of aldoses to ketoses and their C2 epimers through a common enediol intermediate. mdpi.comchempedia.info This reaction is significantly influenced by the presence of calcium ions. researchgate.netnih.govacs.org

The rate-limiting step in both the isomerization and degradation of monosaccharides is often the initial enolization. capes.gov.br The rate of this enolization is markedly enhanced by the addition of calcium(II) ions. capes.gov.br The Ca²⁺ ion can complex with the sugar, facilitating the proton abstraction required to form the enediate anion. This stabilization of the key intermediate accelerates the entire transformation process. In some cases, high concentrations of calcium hydroxide (B78521) can also promote alternative mechanisms, such as the Bílik mechanism, which involves skeletal rearrangement via a calcium complex, leading to an increased rate of epimerization. researchgate.net The presence of Ca²⁺ can also lead to direct retro-aldolization of ketoses, increasing the rate of degradation to products like lactic acid. capes.gov.br

Calcium-Mediated Carbonyl Migration Pathways

Oxidative Decarboxylation Processes Involving Arabinoate

Oxidative decarboxylation is a reaction where a carboxylate group is removed from a molecule as carbon dioxide, concurrent with an oxidation step. tardigrade.inwikipedia.orgtaylorandfrancis.com In the context of sugar acids like arabinoate (or more accurately, its oxidized precursors), this process is a key step in the transformation to smaller sugars.

Reaction Kinetics and Identification of Intermediates in Calcium Arabinoate Systems

Understanding the kinetics and identifying the transient species in these reaction networks are crucial for elucidating the complete mechanism. While specific kinetic data for this compound itself is limited, studies on analogous calcium-carbohydrate systems provide significant insights.

Reaction Kinetics: Kinetic models for the alkaline isomerization of monosaccharides show that pseudo-first-order rate constants are strongly influenced by Ca(II) concentration. capes.gov.br In cellulose activation, a related process, the reaction exhibits a second-order rate dependence on Ca²⁺ ions, highlighting a cooperative catalytic mechanism where two adjacent calcium ions participate in the bond-breaking process. nih.gov Experimental measurements for this cooperative calcium-catalyzed cycle yielded an apparent activation barrier of 48.7 ± 2.8 kcal mol⁻¹, which agrees with theoretical calculations and is lower than for uncatalyzed reactions. nih.gov These findings suggest that in arabinoate systems, calcium's role is not merely stoichiometric but integral to the reaction kinetics, with reaction rates likely showing a strong, possibly higher-order, dependence on Ca²⁺ concentration.

| Reaction System | Observed Effect of Ca²⁺ | Kinetic Parameters / Findings | Source |

|---|---|---|---|

| Alkaline Isomerization of Monosaccharides (e.g., Glucose, Fructose) | Markedly enhances the rate of enolization (rate-limiting step). Promotes retro-aldolization. | The model includes interconversion of D-glucose, D-fructose, D-mannose, and D-psicose, with rate constants dependent on Ca(II) concentration. | capes.gov.br |

| Cellulose Activation (Glycosidic Bond Scission) | Catalyzes bond scission through cooperative action. | Second-order rate dependence on Ca²⁺ concentration. Apparent activation barrier: 48.7 ± 2.8 kcal mol⁻¹. | nih.gov |

Identification of Intermediates: The identification of reaction intermediates provides direct evidence for the proposed mechanistic pathways. In the calcium-influenced transformation of C6 uronates to pentoses, several intermediates have been identified using techniques like ¹³C NMR spectroscopy. acs.org The proposed pathway involves the sequential appearance of different uronate regioisomers.

| Intermediate Type | Specific Compounds / Isomers | Role in Reaction Pathway | Source |

|---|---|---|---|

| Observed Uronate Regioisomers | 2-oxo, 4-oxo, 5-oxo, and 6-oxo uronates | Formed by initial oxidation; undergo carbonyl migration. The sequence of their appearance helps map the migration pathway. | nih.govacs.org |

| Proposed Key Intermediate | 3-oxo-uronate | Required for β-decarboxylation. Not directly observed via NMR due to its rapid rate of consumption. | acs.org |

| Isomerization Intermediates | Enediol(ate) intermediates | Central to the Lobry de Bruyn–Alberda van Ekenstein transformation, facilitating carbonyl migration and epimerization. Stabilized by Ca²⁺. | nih.govcapes.gov.br |

The analysis of these systems reveals a complex interplay where calcium ions lower activation energies, stabilize key intermediates like enediolates, and direct the flow of reactants through specific pathways, such as carbonyl migration, to enable subsequent reactions like decarboxylation.

Theoretical and Computational Chemistry of Calcium Arabinoate Systems

Quantum Chemical Modeling of Calcium Arabinoate Structures and Reactivity

Quantum chemical modeling, based on solving approximations of the Schrödinger equation, is a cornerstone for understanding the fundamental properties of molecules. nih.govrsdjournal.org For this compound, these methods can provide precise information about its geometry, stability, and electronic characteristics. Both ab initio molecular orbital methods and Density Functional Theory (DFT) can be applied, with the choice of method depending on the required accuracy and the computational cost, especially for systems where covalent bonds are formed or broken. nih.gov

Electronic structure calculations are essential for characterizing the bond between the calcium ion (Ca²⁺) and the arabinoate ligand. The interaction in a calcium-carbohydrate complex involves the Ca²⁺ ion coordinating with the carboxylate group and potentially the hydroxyl groups of the arabinoate molecule.

The nature of the calcium-ligand bond can be investigated using DFT calculations to analyze the electron density. acs.org Studies on the interaction of calcium with carboxylic acids have shown that these methods can distinguish between ionic and covalent character, revealing strong, water-resistant complexes. acs.org In the case of this compound, such calculations would likely reveal a highly ionic bond between the Ca²⁺ and the carboxylate group, typical for alkaline earth metals, but with some degree of orbital mixing and polarization that contributes to the stability of the complex. A ligand field approach, which models the system as a Ca²⁺ ion perturbed by the ligand's negative charge, has been used successfully for simpler calcium halides and can provide insights into the electronic states of the complex. uoa.gr

Table 1: Representative Data from Electronic Structure Calculations on Related Calcium Complexes

| System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Ca(H₂O)n=1–8⁰,⁺ | High-level quantum calculations | Valence electrons of Ca are displaced to the periphery of the complex. | rsc.org |

| Calcium-Carboxylic Acid | DFT | Formation of strong, water-resistant chemical complexes. | acs.org |

Quantum chemistry offers powerful methods for predicting spectroscopic properties, which can aid in the interpretation of experimental data. nih.gov For this compound, ab initio calculations can be employed to predict key spectroscopic signatures.

NMR Spectroscopy: Ab initio quantum chemical studies have been successfully used to predict ⁴³Ca NMR parameters for various calcium-containing organic compounds and metalloproteins. acs.org By modeling the this compound complex, it is possible to calculate the ⁴³Ca isotropic chemical shift (δ_iso_) and the quadrupolar coupling constant. These calculated parameters are highly sensitive to the coordination number and the mean Ca-O bond distances, providing a way to correlate spectroscopic data with the specific geometry of the complex. acs.org

Infrared (IR) Spectroscopy: IR spectra probe molecular vibrations. nih.gov DFT calculations can compute the vibrational frequencies and intensities for the this compound complex. This is achieved by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov Such calculations can identify characteristic vibrational modes, such as the symmetric and asymmetric stretches of the carboxylate group, and how they shift upon coordination with the calcium ion. These theoretical spectra are invaluable for assigning peaks in experimental IR data. rsdjournal.org

Electronic Structure Calculations of Calcium-Ligand Interactions

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

MD simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system. For ions like Ca²⁺, polarizable force fields have been developed to provide a more accurate description of the ion-water interactions compared to simpler, rigid-ion models. rochester.eduacs.org In simulations of this compound, a key aspect would be to accurately model the solvation shell around the Ca²⁺ ion. Studies on aqueous calcium solutions show that the coordination number of Ca²⁺ is sensitive to factors like electrolyte concentration and the steric hindrance of solvent molecules. rsc.org MD simulations of this compound would reveal the preferred coordination number of the calcium ion with both the arabinoate ligand and surrounding water molecules.

Furthermore, MD simulations can elucidate the thermodynamics of ion pairing. acs.org For this compound, this would involve calculating the potential of mean force to understand the stability of the ion pair in solution. Research on similar systems, like calcium carbonate, has used MD to study the formation of ion pairs and larger clusters. acs.orgacs.orgarxiv.org Such simulations for this compound could track the conformational flexibility of the arabinoate sugar chain and how its dynamics are influenced by the presence of the calcium ion and the aqueous environment. researchgate.net

Table 2: Typical Parameters Obtained from MD Simulations of Calcium Systems

| System | Simulation Type | Key Parameter Investigated | Finding | Reference |

|---|---|---|---|---|

| Ca²⁺ in water | Ab initio MD (AIMD) | Solvation structure, coordination number | Coordination number is negatively correlated with electrolyte concentration. | rsc.orgrsc.org |

| Ca²⁺ and CO₃²⁻ | Bias-enhanced MD | Ion pairing free energy | Association of ion pairs to form larger clusters is stable. | acs.org |

| Ca²⁺ in water | Polarizable potential MD | Water coordination number and lifetime | Average coordination number of 7.3; water lifetime of a few picoseconds. | rochester.edunih.gov |

Density Functional Theory (DFT) Applications in Catalytic Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of catalytic reactions, providing insights into reaction pathways, transition states, and energy barriers. mdpi.com For reactions involving this compound, either as a reactant or a catalyst, DFT can be used to elucidate the detailed steps of a chemical transformation.

In carbohydrate chemistry, metal cations can catalyze reactions such as isomerization and dehydration. DFT studies on the transformation of glucose to fructose (B13574) catalyzed by Na⁺ and K⁺ ions have shown that the catalytic effectiveness depends on the specific binding sites of the metal ion on the sugar molecule. mdpi.com These calculations reveal how the cation lowers the reaction energy barriers for steps like ring-opening and hydrogen transfer. mdpi.com A similar approach could be applied to understand the role of Ca²⁺ in potential reactions of arabinoate. For example, DFT could model the calcium-catalyzed epimerization or rearrangement of the sugar backbone by calculating the free energy profiles for different proposed pathways.

DFT is also crucial for understanding hydrogenation and oxidation reactions. A DFT study on a calcium hydride cation dimer catalyst revealed a complex mechanism dependent on the substrate, involving competitive bridged and terminal hydride bonds. nih.gov Similarly, DFT has been used to investigate calcium's role in the gasification of carbonaceous materials, where calcium species facilitate the reaction with CO₂. researchgate.net For a hypothetical catalytic process involving this compound, DFT calculations could map out the entire catalytic cycle, identify key intermediates, and determine the rate-limiting step, providing theoretical guidance for experimental work. mdpi.com

Computational Approaches to Understanding Chiral Selectivity in Calcium-Mediated Reactions

Chirality is a key feature of carbohydrates, and understanding the origin of chiral selectivity in reactions is a significant challenge. Computational methods can provide deep insights into how a chiral environment influences the outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer.

In a calcium-mediated reaction involving a chiral ligand like arabinoate, the calcium-arabinoate complex itself creates a chiral environment. If this complex then participates in a reaction with another molecule, it can direct the stereochemical outcome. DFT calculations are well-suited to explore the origins of this selectivity. By modeling the transition states for the formation of different stereoisomeric products, chemists can determine which pathway is energetically favored.

For example, DFT studies have been used to create plausible models of enantiocontrol in hydrogenations catalyzed by transition metal complexes with chiral ligands derived from amino acids and sugars. mdpi.com These models often reveal that subtle interactions, such as π-π stacking or steric hindrance in the transition state, are responsible for the observed selectivity. mdpi.com In a similar vein, computational analysis of a calcium-arabinoate system could involve conformational sampling and transition state analysis to understand how the specific three-dimensional structure of the complex favors a particular reaction pathway. pitt.edu Studies on the formose reaction, which produces a mixture of sugars, have used DFT to investigate how cations might influence stereoselectivity, suggesting that even small energy differences can lead to a significant enantiomeric excess over time. nih.gov These computational approaches are critical for the rational design of new stereoselective catalysts.

Advanced Research Applications of Calcium Arabinoate in Chemical Sciences

Catalysis and Reaction Engineering with Calcium Arabinoate

The application of calcium-based compounds in catalysis is a growing field, prized for calcium's abundance, low cost, and low toxicity compared to many transition metals. eurekaselect.comresearchgate.net Calcium complexes have demonstrated activity in a variety of organic transformations, including activating functional groups for nucleophilic addition to alkenes, carbonyls, and epoxides. eurekaselect.comresearchgate.net

While direct studies detailing this compound as a primary catalyst are limited, its components suggest potential roles. Calcium-based catalysts are known to be effective in various organic reactions. For instance, calcium complexes have been used in the hydrogenation of alkenes and imines, as well as in ring-opening polymerization of lactides. researchgate.net Calcium(II) has also been shown to catalyze regioselective dehydrative cross-coupling reactions and the synthesis of substituted furans. eurekaselect.com An efficient system for the reduction of aryl nitro compounds and the cleavage of azo compounds has been developed using iron powder in conjunction with calcium chloride, highlighting the role of calcium salts in facilitating catalytic transfer hydrogenation. organic-chemistry.org

In the context of homogeneous catalysis, calcium hydride complexes stabilized by macrocyclic ligands have been shown to catalyze the hydrogenation and hydrosilylation of unactivated olefins. d-nb.info The catalytic cycle often involves the generation of a reactive calcium hydride intermediate. researchgate.net While not a hydride source itself, this compound could potentially act as a catalyst component or precursor in reactions where a mildly basic calcium salt is beneficial.

In heterogeneous catalysis, calcium oxide (CaO), often derived from various calcium salts, is a well-known solid base catalyst. For example, CaO derived from organic ash and supported on titanium dioxide nanoparticles has been used for the transesterification of dairy scum into biodiesel. nih.gov This bifunctional catalyst possesses both acidic and basic sites, which are crucial for the simultaneous transesterification process. nih.gov

This compound can serve as a precursor for the synthesis of more complex catalytic materials. The thermal decomposition of this compound would yield calcium carbonate or calcium oxide, both of which have catalytic applications. The controlled synthesis of calcium carbonate nanoparticles with specific morphologies is an active area of research, as these materials can be used as catalyst supports or catalysts themselves. nih.govmdpi.com

Furthermore, calcium-containing compounds can be precursors for metal-organic frameworks (MOFs). Calcium-based MOFs are noted for their stability, low toxicity, and potential in molecular separations and biomedical applications. osti.govosti.gov A stable calcium ellagate MOF has been synthesized using renewable ellagic acid and calcium, demonstrating potential in electronic applications. rsc.org While not directly using arabinoate, this highlights the principle of using biorenewable organic linkers with calcium to create functional materials. The arabinonate ligand, with its carboxylate and multiple hydroxyl groups, could potentially form novel MOF structures with interesting catalytic or adsorptive properties.

A patent describes a method for the electrolytic production of erythrose where D-calcium arabinoate is present in an aqueous solution and undergoes decarboxylation, a process that can be facilitated by transition metal ion catalysts like Fe(III) or Cu(II). frontiersin.org This suggests a role for this compound as a reactant in a catalytically driven process, where the arabinonate is transformed into a valuable product.

Role of this compound in Homogeneous and Heterogeneous Catalytic Systems

Integration within Materials Science for Engineered Structures

The unique combination of a divalent metal ion and a polyhydroxy carboxylate makes this compound an interesting building block for materials science applications, particularly in the design of supramolecular structures and the controlled synthesis of nanoparticles.

Supramolecular chemistry involves the self-assembly of molecules through non-covalent interactions to form well-defined, functional structures. whiterose.ac.uk Calcium ions are known to play a crucial role in the formation and stabilization of various supramolecular assemblies, including gels and biomaterials. nih.govnih.gov The assembly process is often triggered by changes in pH or the presence of specific ions. nih.gov

Calcium ions can trigger the self-assembly of peptide-based low-molecular-weight gelators (LMWGs), leading to the formation of fibrillar networks. whiterose.ac.uk This process of ion-induced gelation can be used to create spatially resolved, multicomponent gels with distinct properties in different domains. whiterose.ac.uk The arabinonate anion, with its multiple hydroxyl groups and a carboxylate group, can participate in hydrogen bonding and coordination with the calcium ion, potentially forming hydrogels. The mechanical properties of such gels can often be tuned by varying the concentration of the calcium salt. nih.gov For example, in alginate gels, calcium ions cross-link the polymer chains, and similar principles could apply to systems involving this compound, where the arabinonate acts as a cross-linking or stabilizing agent. nih.gov

The self-assembly of amorphous calcium carbonate (ACC) is believed to occur through a multi-step process involving the aggregation of nanoparticles that may originate from prenucleation clusters. chemrxiv.org The presence of organic molecules can influence this process, directing the final structure. While not directly studied with arabinonate, other organic molecules are known to control the morphology and crystalline phase of calcium carbonate.

The synthesis of calcium carbonate nanoparticles with controlled size, shape, and crystalline phase is of great interest for applications in drug delivery, biosensing, and as filler materials. nih.govmedcraveonline.com The precipitation method is a common approach, and the presence of additives can significantly influence the final particle characteristics. nih.govmdpi.com Organic acids and other additives can be adsorbed onto the surface of growing calcium carbonate crystals, inhibiting growth and leading to smaller, more uniform particles. mdpi.com The arabinonate anion could potentially serve as such a morphology-directing agent.

The synthesis of calcium phosphate (B84403) nanocarriers for drug delivery is another area where precise control over particle properties is crucial. nih.gov Methods like sol-gel synthesis allow for the fabrication of a wide range of structured nanomaterials. nih.gov While this research focuses on phosphates, the principles of using calcium salts and controlling precipitation kinetics are transferable.

Composite materials incorporating calcium-based particles into polymer scaffolds are being developed for bone tissue engineering. rcsi.comresearchgate.net For instance, marine coral microparticles, which are primarily calcium carbonate, have been incorporated into collagen scaffolds to enhance mechanical properties and promote osteogenesis. rcsi.com Calcium sulfate (B86663) has also been explored as a biodegradable scaffold material. researchgate.net The biocompatibility and biodegradability of calcium salts make them attractive for these applications. medcraveonline.comnih.gov this compound, being a salt of a naturally occurring sugar acid, would likely exhibit high biocompatibility.

| Material System | Role of Calcium | Potential Application | Reference(s) |

| Calcium-Alginate Gels | Cross-linking of polymer chains | 3D cell culture scaffolds | nih.gov |

| Peptide-Based Gels | Triggering self-assembly | Spatially-resolved multicomponent gels | whiterose.ac.uk |

| Calcium Carbonate Nanoparticles | Structural component | Drug delivery, fillers | nih.govmedcraveonline.com |

| Collagen-Coral Composite | Enhancing mechanical properties and bioactivity | Bone tissue engineering scaffolds | rcsi.com |

Supramolecular Materials Design through this compound Assembly

Biochemical System Interactions and Biotechnological Relevance

Calcium ions are ubiquitous second messengers in cellular signaling and act as essential cofactors for many enzymes. frontiersin.orgnih.gov Arabinonic acid is a sugar acid that can be produced through biotechnological routes. researchgate.net The combination of these two entities in this compound points to its relevance in biochemical and biotechnological contexts.

Calcium ions are known to bind to enzymes, such as proteases and amylases, enhancing their stability by reducing the rates of unfolding and proteolysis. nih.gov The interaction of calcium with enzymes can be complex; for example, calcium can enhance the activity of some enzymes involved in starch synthesis while its interaction with other signaling molecules can modulate gene expression. frontiersin.org In some cases, calcium can also have an inhibitory effect, as seen with its interaction with calmodulin to inactivate enzymes in certain metabolic pathways. researchgate.net The dissociation constants for calcium-enzyme interactions are typically in the micromolar range, indicating a strong binding affinity. nih.gov

The biotechnological production of arabinonic acid is an area of active research. The bacterium Gluconobacter oxydans has been shown to be a promising host for the high-level production of L-arabinonic acid from L-arabinose. researchgate.net In controlled fed-batch bioreactors, high titers of L-arabinonic acid can be achieved. researchgate.net The production of organic acids via fermentation is a well-established industrial process, with organic acids like gluconic acid being produced in large quantities. pagepressjournals.orgnih.gov The recovery of the acid product is often achieved by precipitation with calcium salts, such as calcium carbonate or calcium hydroxide (B78521), to form the corresponding calcium salt, from which the free acid can later be regenerated. This suggests a direct role for the formation of this compound as an intermediate step in the production and purification of arabinonic acid.

This compound itself could have applications in biomedical fields. Calcium-based materials, including calcium carbonate and calcium phosphate, are widely investigated as drug delivery systems due to their biocompatibility, pH-sensitivity, and biodegradability. frontiersin.orgnih.govnih.gov Porous calcium carbonate particles can be loaded with drugs and their release can be triggered by the acidic environment often found in tumors or inflammatory tissues. frontiersin.org Given that this compound is a salt of a sugar acid, it is expected to be highly biocompatible and could be explored for similar applications, potentially as part of a composite nanoparticle system. For instance, calcium phosphate nanoparticles have been successfully used as nanocarriers for various therapeutic agents. nih.gov

| Biochemical/Biotechnological Area | Role of Calcium/Arabinonate | Key Findings | Reference(s) |

| Enzyme Stability and Activity | Calcium ions act as cofactors or modulators. | Enhances stability of proteases and amylases; modulates starch synthesis enzymes. | frontiersin.orgnih.gov |

| Biotechnological Production | Arabinonic acid is produced by fermentation; calcium salts are used for purification. | Gluconobacter oxydans can produce high titers of L-arabinonic acid. | researchgate.net |

| Drug Delivery Systems | Calcium-based nanoparticles serve as biocompatible carriers. | pH-sensitive release of drugs from calcium carbonate nanoparticles. | frontiersin.orgnih.gov |

Arabinoate as a Substrate or Metabolite in Microbial Systems

Arabinonate, the anionic form of arabinonic acid, serves as a key intermediate in the metabolism of L-arabinose, a pentose (B10789219) sugar abundant in plant hemicellulose. ebi.ac.uk Various microorganisms have been identified that can utilize L-arabinose as a carbon source through oxidative pathways where L-arabinose is converted to L-arabinonic acid. ebi.ac.ukresearchgate.net The presence of this compound in a fermentation medium can thus provide a readily available source of arabinonate for these microbial systems.

Microbial fermentation processes are being explored for the production of valuable chemicals from renewable biomass. mdpi.com In this context, calcium-enriched microorganisms are being investigated for their potential as safe and effective dietary supplements. nih.gov The addition of exogenous calcium salts to fermentation media is a common method to achieve this calcium enrichment. nih.gov Therefore, using this compound in fermentation could simultaneously supply both the arabinonate substrate and essential calcium ions, potentially influencing microbial growth and metabolic output. researchgate.netnih.gov For instance, optimal calcium ion concentrations have been shown to facilitate the growth of certain microorganisms. nih.gov

Table 1: Examples of Microorganisms in Arabinonate Metabolism

| Microorganism | Metabolic Pathway/Role | Reference |

| Gluconobacter oxydans | Oxidizes L-arabinose to L-arabinonic acid. | nih.gov |

| Herbaspirillum seropedicae | Utilizes a nonphosphorylative pathway for L-arabinose metabolism involving L-arabinose dehydrogenase. | |

| Sulfolobus solfataricus | Converts D-arabinose to 2-oxoglutarate via a pathway involving 2-keto-3-deoxy-D-arabinonate dehydratase. | researchgate.netnih.gov |

| Lactobacillus species | Utilized in dairy and vegetable fermentation, with potential for calcium bioaccumulation. | mdpi.comnih.gov |

| Saccharomyces cerevisiae | A yeast with demonstrated calcium enrichment ability. | nih.gov |

Enzymatic Transformations Involving Arabinonic Acid and its Salts

The enzymatic conversion of arabinonic acid and its salts is a cornerstone of various biotechnological applications. One-pot enzymatic synthesis is a growing field for producing valuable compounds. rsc.org

A key enzyme in the metabolism of arabinonate is 2-keto-3-deoxy-D-arabinonate dehydratase (KdaD), which catalyzes a step in the conversion of D-arabinose to 2-oxoglutarate in the archaeon Sulfolobus solfataricus. researchgate.netnih.gov Structural and functional studies of this enzyme have revealed the critical role of divalent metal ions, including calcium, in its catalytic mechanism. researchgate.netnih.gov Crystal structures of KdaD complexed with calcium ions have shown that the metal ion is located in the active site and is coordinated by carboxylate residues of the enzyme and the substrate. researchgate.netnih.govrcsb.org This interaction is proposed to enhance the acidity of the protons alpha to the carbonyl group of the substrate, facilitating the dehydration reaction. nih.gov

Another related enzyme, L-arabinonate dehydratase, which is part of the oxidative non-phosphorylative pathway, also shows a dependence on metal ions, with some structures indicating the presence of a magnesium ion in the active site. uef.fi The influence of different divalent cations, such as calcium and magnesium, on the activity and stability of these dehydratases is an active area of research. nih.govresearchgate.net For instance, studies on 2-keto-3-deoxy-L-arabinonate dehydratase (L-KdpD) and 2-keto-3-deoxy-D-xylonate dehydratase (D-KdpD) have shown that magnesium ions affect the activity and stability of D-KdpDs but not L-KdpDs. nih.govresearchgate.net

Chelating Properties in Nutrient Absorption and Metabolic Studies

Chelation is a chemical process where a central metal ion is bonded to a ligand to form a stable, ring-like structure called a chelate. ebsco.comwikipedia.org This process is vital in numerous biological systems and has significant applications in nutrition and medicine. ebsco.comresearchgate.net Chelating agents can enhance the bioavailability of minerals by protecting them from interactions that would otherwise render them insoluble and unavailable for absorption. mhchem.org

This compound itself is a calcium chelate. chemimpex.com The arabinonate ion can act as a chelating agent, binding to the calcium ion. This property is valuable in the food and pharmaceutical industries, where this compound is used as a stabilizing agent and a source of bioavailable calcium. chemimpex.com The chelation of calcium can improve its absorption in the body. researchgate.net

In metabolic studies, chelating agents are used to control the concentration of free metal ions in a system, which is crucial for investigating the role of these ions in cellular processes. ontosight.ai For example, EDTA and EGTA are well-known calcium chelators used in biological research to study calcium signaling and metabolism. ontosight.ai While direct research on the specific chelating properties of this compound in metabolic studies is not extensive, its inherent nature as a calcium chelate suggests its potential utility in such investigations. chemimpex.comontosight.ai The ability of the arabinonate moiety to bind other metal ions could also be a subject for further research.

Functional Role in Carbohydrate Metabolism Pathways

Arabinonic acid is an intermediate in carbohydrate metabolism, particularly in the pathways for pentose sugar utilization. researchgate.netmarmara.edu.tr The metabolism of L-arabinose can proceed through an oxidative pathway to yield L-arabinonic acid, which is then further metabolized. ebi.ac.uk Similarly, D-arabinose can be converted to D-arabinonate. researchgate.netnih.gov

The role of calcium in carbohydrate metabolism is complex, acting on various cellular processes. nih.gov Calcium ions can act as second messengers in signaling pathways that regulate metabolic enzymes. nih.gov For example, cytosolic calcium is a key determinant for insulin (B600854) secretion. nih.gov The use of this compound in studies of carbohydrate metabolism could offer a way to deliver both a metabolic intermediate (arabinonate) and a key signaling ion (calcium) simultaneously. chemimpex.comnih.gov

In some archaea, D-arabinose is metabolized through a non-phosphorylative pathway that involves the conversion of D-arabinonate to 2-keto-3-deoxy-D-arabinonate. nih.gov The enzymes in this pathway, such as D-arabinoate dehydratase, are subjects of ongoing research. nih.gov The influence of calcium ions on the activity of these and other enzymes in carbohydrate metabolism is an important area of investigation. researchgate.netnih.govnih.gov

Enzyme Inhibition Studies by Arabinoate Derivatives

Derivatives of arabinonate have been investigated as inhibitors of various enzymes, highlighting the potential for developing therapeutic agents based on this scaffold. While research specifically on this compound as an enzyme inhibitor is limited, studies on related compounds provide valuable insights.

For instance, arabinosyl-2'-fluoro-2'-deoxynicotinamide mononucleotide and related compounds have been synthesized and shown to be catalysis-based inhibitors of CD38, a signaling enzyme that produces the calcium messenger molecule cyclic ADP ribose. nih.gov

Furthermore, the inhibition of proteases is another area of interest. Some bioadhesive polymers are thought to inhibit calcium-dependent enzymes like trypsin by binding calcium, thereby reducing their proteolytic activity. This suggests a potential mechanism where a calcium-chelating molecule could act as an enzyme inhibitor. Given that arabinonate can chelate calcium, this opens a hypothetical avenue for the investigation of this compound or arabinonate itself in the modulation of calcium-dependent enzymes.

Additionally, pyrazolopyrimidine analogs have been developed as inhibitors of Calcium Dependent Protein Kinase 1 (CDPK1), an essential enzyme in Toxoplasma gondii. escholarship.org While these are not direct arabinoate derivatives, they underscore the importance of targeting calcium-dependent enzymes.

It is important to note that calcium ions themselves can act as inhibitors for certain enzymes. For example, Ca2+ can inhibit the (Na+ + K+)-ATPase. nih.gov Therefore, when studying the effects of this compound, it is crucial to distinguish between the effects of the arabinonate moiety, the calcium ion, and the chelated complex.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Calcium Arabinoate in a laboratory setting?

- Methodological Answer : Synthesis typically involves stoichiometric reactions between arabinoic acid derivatives and calcium salts (e.g., calcium carbonate or hydroxide). Critical parameters include pH control (7.5–8.5), temperature (60–80°C), and reaction time (4–6 hours). Post-synthesis, vacuum filtration and recrystallization in ethanol-water mixtures are recommended for purification. Characterization should include elemental analysis (Ca²⁺ quantification via EDTA titration) and FTIR to confirm esterification .

- Table 1 : Key Synthesis Parameters

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| pH | 7.5–8.5 | pH meter calibration |

| Temperature | 60–80°C | Thermocouple monitoring |

| Solvent | Ethanol-H₂O (3:1) | Polarimetry |

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Use a multi-technique approach:

- XRD for crystallinity and phase identification.

- ¹³C NMR to resolve arabinoate ligand coordination (compare shifts with free arabinoic acid).

- ICP-OES for calcium content validation (±2% theoretical value).

- HPLC-PDA (C18 column, 0.1% formic acid mobile phase) to assess purity (>95% area normalization) .

Q. How can researchers optimize literature searches to identify peer-reviewed studies on this compound?

- Methodological Answer : Use Boolean operators in databases like SciFinder or Web of Science:

- Query:

("this compound" OR "Ca(C₅H₇O₅)₂") AND ("synthesis" OR "characterization") - Limit to titles/abstracts and filter by publication date (last 5 years) and "peer-reviewed" status. Cross-reference citations in recent reviews to identify foundational studies .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) of this compound across studies?

- Methodological Answer : Conduct a comparative analysis:

Replicate experiments using standardized protocols (e.g., ISO guidelines for solubility testing).

Validate instrumentation (e.g., DSC calibration with indium for thermal studies).

Assess batch-to-batch variability via ANOVA (p < 0.05 threshold).

Publish negative results in supplementary materials to aid meta-analyses .

Q. How should researchers design experiments to investigate the pH-dependent stability of this compound in aqueous solutions?

- Methodological Answer :

- Experimental Design : Prepare buffer solutions (pH 2–12), incubate this compound (1 mg/mL) at 37°C, and sample at intervals (0, 24, 48 hours).

- Analysis : Monitor degradation via UV-Vis (λ = 260 nm for arabinoate) and ion chromatography for free Ca²⁺. Use kinetic modeling (e.g., first-order decay) to derive half-lives .

- Table 2 : Key Stability Study Variables

| Variable | Range/Technique | Outcome Measure |

|---|---|---|

| pH | 2–12 (0.5 increments) | Degradation rate constant (k) |

| Temperature | 25°C, 37°C, 50°C | Arrhenius activation energy |

Q. What interdisciplinary approaches are suitable for studying the biological interactions of this compound?

- Methodological Answer : Combine:

- In vitro assays : Cytotoxicity screening (MTT assay on mammalian cell lines).

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict ligand-protein interactions.

- Spectroscopy : Circular dichroism to monitor conformational changes in biomolecules (e.g., albumin) upon binding .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting data arise (e.g., solubility values), apply the Cochran Q test to assess heterogeneity across studies. Reconcile differences by controlling for variables like ionic strength or counterion effects .

- Reproducibility : Document all experimental conditions (e.g., humidity during synthesis) in supplementary materials, adhering to RSC formatting guidelines for tables and figures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.